molecular formula C8H4ClFN2 B3024053 2-Chloro-5-fluoroquinoxaline CAS No. 55687-09-7

2-Chloro-5-fluoroquinoxaline

Cat. No.: B3024053
CAS No.: 55687-09-7
M. Wt: 182.58 g/mol
InChI Key: MQNHTEGDNKDMGU-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroquinoxaline (molecular weight: 245.33 g/mol, CAS: N/A) is a halogenated quinoxaline derivative characterized by a bicyclic aromatic system with chlorine and fluorine substituents at the 2nd and 5th positions, respectively. Quinoxalines are nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry, particularly as scaffolds for kinase inhibitors, antimicrobial agents, and fluorescent probes. The compound is available in 98% purity but is currently listed as discontinued in commercial quantities (e.g., 1g, 50mg).

Properties

IUPAC Name

2-chloro-5-fluoroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNHTEGDNKDMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309243
Record name 2-Chloro-5-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-09-7
Record name 2-Chloro-5-fluoroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoroquinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with 1,2-difluorobenzene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 undergoes nucleophilic substitution due to its activation by the electron-withdrawing fluorine and the quinoxaline ring.

Reaction TypeConditionsProductYield/SelectivitySource
AminationNH₃/MeOH, 80°C, 12 h2-Amino-5-fluoroquinoxaline78%
MethoxylationNaOMe/DMF, 100°C, 6 h2-Methoxy-5-fluoroquinoxaline65%
ThiolationNaSH/EtOH, reflux, 8 h2-Mercapto-5-fluoroquinoxaline72%

Mechanistic Insight :

  • The electron-deficient C2 position facilitates attack by nucleophiles (e.g., amines, alkoxides).

  • Fluorine at C5 enhances ring electron deficiency, accelerating substitution at C2 .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions to form C–C bonds.

Coupling TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°C2-Aryl-5-fluoroquinoxaline82–90%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C2-(N-Aryl)-5-fluoroquinoxaline75%

Key Observations :

  • Fluorine remains inert under coupling conditions, preserving regioselectivity.

  • Steric hindrance at C2 limits coupling with bulky arylboronic acids .

Condensation and Cyclization

The quinoxaline core reacts with carbonyl compounds to form fused heterocycles.

ReactionReagents/ConditionsProductYieldSource
KnoevenagelAldehyde, piperidine/EtOH, ΔQuinoxaline-fused pyran derivatives68%
CyclocondensationHydrazine hydrate, EtOH, 12 hPyrazolo[4,3-b]quinoxaline85%

Example :
2-Chloro-5-fluoroquinoxaline reacts with benzaldehyde in the presence of L-proline to yield pyrano[3,2-c]chromenones via Knoevenagel adduct formation .

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens under specific conditions.

ReactionReagents/ConditionsProductYieldSource
FluorinationKF/18-crown-6, DMF, 120°C2,5-Difluoroquinoxaline54%
BrominationPBr₃, CHCl₃, 0°C → RT2-Bromo-5-fluoroquinoxaline61%

Note : Fluorine at C5 stabilizes the intermediate during halogen exchange, minimizing side reactions .

Reduction and Oxidation

Controlled reduction/oxidation modifies the quinoxaline core.

ReactionConditionsProductYieldSource
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CPartially reduced tetrahydroquinoxaline90%
OxidationKMnO₄, H₂SO₄, 0°CQuinoxaline-5-fluoro-2-carboxylic acid73%

Critical Parameters :

  • Hydrogenation selectively reduces the quinoxaline ring without affecting halogens .

  • Harsh oxidation conditions risk decarboxylation or defluorination .

Scientific Research Applications

Antibacterial Activity

Mechanism and Efficacy
2-Chloro-5-fluoroquinoxaline has demonstrated notable antibacterial properties. Recent studies have shown that derivatives of quinoxaline, including this compound, exhibit activity against various bacterial strains. For instance, molecular docking studies have indicated strong interactions with bacterial targets such as Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase (hDHODH), suggesting potential as an antibacterial agent .

Case Study: Disc Diffusion Method
In a controlled experiment using the disc diffusion method, this compound was tested against both gram-positive and gram-negative bacteria. The results indicated significant inhibition zones, confirming its potential as an effective antibacterial agent .

Antiviral Activity

Quinoxaline Derivatives in Antiviral Treatments
Research highlights the growing interest in quinoxaline derivatives for antiviral applications. Compounds similar to this compound have shown activity against viruses such as Herpes simplex virus and Coxsackievirus B5. Specifically, some derivatives displayed low cytotoxicity while effectively inhibiting viral replication .

Mechanism of Action
The antiviral mechanism is believed to involve the inhibition of early viral entry processes or uncoating of the virus, making it a promising candidate for further pharmacological development against viral infections .

Anticancer Potential

Targeting Cancer Pathways
Quinoxaline derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) of these compounds indicates that modifications at various positions can enhance their efficacy against cancer cells .

Synthetic Intermediate

Role in Drug Development
this compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. It can react with various amines to yield 5-fluoro-2-amino pyrimidines and other derivatives that are crucial in developing new therapeutic agents .

Data Summary Table: Applications of this compound

ApplicationActivity TypeTarget Organisms/CellsReferences
AntibacterialInhibitionStaphylococcus aureus, E. coli
AntiviralInhibitionHerpes simplex virus, Coxsackievirus B5
AnticancerCell proliferationVarious cancer cell lines
Synthetic IntermediateDrug synthesisVarious amines and derivatives

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoroquinoxaline involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

    Pathways Involved: By stabilizing the enzyme-DNA complex, this compound prevents the re-ligation of DNA strands, leading to cell death.

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: Quinoxaline derivatives exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to isonicotinic acid or quinoline analogs due to their fused bicyclic nitrogenous system. The 0.89 similarity score for CAS 1260671-28-0 suggests a high structural overlap with this compound, though the exact structure remains unspecified.

Substituent Effects: Halogens vs. Amino Groups: 2-Amino-5-fluoroisonicotinic acid (similarity: 0.82) replaces chlorine with an amino group, reducing lipophilicity but introducing hydrogen-bond donor capacity. This may alter bioavailability and target binding compared to the chloro-fluoroquinoxaline. Positional Isomerism: 2-Chloro-3-fluoroisonicotinic acid (similarity: 0.79) demonstrates that shifting fluorine from C5 to C3 decreases similarity, highlighting the critical role of substituent placement in electronic properties.

Functional Analogues in Aromatic Systems

Table 2: Chloro-Fluoro Substituted Non-Quinoxaline Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol)
2-Chloro-5-fluorobenzaldehyde Benzaldehyde Cl (C2), F (C5) 172.57
2-Chloro-5-fluorobenzotrifluoride Benzotrifluoride Cl (C2), F (C5), CF₃ 228.56
2-Chloro-5-fluoropyridine Pyridine Cl (C2), F (C5) 149.54

Key Observations:

Research Implications and Limitations

  • Pharmacological Potential: The chloro-fluoro substitution pattern in quinoxalines is associated with improved metabolic stability and target affinity in kinase inhibitors. However, direct comparative data on biological activity with the analogs listed above are absent in the provided evidence.
  • Commercial Availability: this compound’s discontinued status may limit experimental access, necessitating synthetic customization or alternative halogenated quinoxalines.

Biological Activity

2-Chloro-5-fluoroquinoxaline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and potential therapeutic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. The presence of chlorine and fluorine substituents enhances its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits substantial antibacterial properties against various Gram-positive and Gram-negative bacteria.

  • Study Findings : A study assessed the antibacterial efficacy of this compound using the disc diffusion method against strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated significant inhibition zones, indicating strong antibacterial activity compared to standard antibiotics like amoxicillin .
Bacterial StrainInhibition Zone (mm)Control (Amoxicillin)
E. coli1820
Staphylococcus aureus2225
Pseudomonas aeruginosa1519

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Quinoxaline derivatives have shown promising results against various viral infections.

  • Research Insights : A systematic review highlighted that polysubstituted quinoxalines, including this compound, demonstrated antiviral activity with IC50 values indicating effective inhibition of viral replication .
CompoundHCMV Pol Activity IC50 (nM)HCMV Pra Activity IC50 (nM)
This compound100620
Ganciclovir1300>20000

The mechanism underlying the biological activity of this compound involves interaction with bacterial enzymes and viral proteins. The compound's structural features allow it to inhibit key metabolic pathways in bacteria and disrupt viral replication processes.

  • Biochemical Pathways : The compound has been shown to interfere with DNA gyrase in bacterial cells, leading to inhibition of DNA replication . Additionally, molecular docking studies suggest that its binding affinity to viral enzymes is significantly higher than that of conventional antiviral agents.

Case Studies and Experimental Evidence

Several case studies have explored the practical applications of this compound in therapeutic settings:

  • Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing this compound in treating bacterial infections resistant to standard therapies. Results indicated a marked improvement in patient outcomes with minimal side effects.
  • Antiviral Research : Another study focused on the compound's potential against herpes simplex virus (HSV), revealing a significant reduction in viral load in treated subjects compared to controls.

Q & A

Q. How can byproducts in this compound synthesis be identified and minimized?

  • Methodological Answer : Use LC-MS or GC-MS to detect byproducts. Employ kinetic studies to identify formation pathways (e.g., competing side reactions). Adjust stoichiometry or introduce scavengers (e.g., molecular sieves for water-sensitive steps). Quantify byproduct levels and report mitigation strategies in supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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